molecular formula C11H11ClF3NO B2896424 4-[3-(Trifluoromethyl)phenoxy]but-2-yn-1-amine hydrochloride CAS No. 2097936-61-1

4-[3-(Trifluoromethyl)phenoxy]but-2-yn-1-amine hydrochloride

Cat. No.: B2896424
CAS No.: 2097936-61-1
M. Wt: 265.66
InChI Key: ADYHZNWOBSSDSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(Trifluoromethyl)phenoxy]but-2-yn-1-amine hydrochloride is a chemical compound known for its unique structure and properties It features a trifluoromethyl group attached to a phenoxy ring, which is further connected to a but-2-yn-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Trifluoromethyl)phenoxy]but-2-yn-1-amine hydrochloride typically involves multiple steps. One common method starts with the preparation of the trifluoromethylphenol derivative, which is then reacted with propargyl bromide to form the corresponding ether. This intermediate is further subjected to amination reactions to introduce the amine group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve yield and reduce production costs. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

4-[3-(Trifluoromethyl)phenoxy]but-2-yn-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing conditions.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkanes or alkenes.

Scientific Research Applications

4-[3-(Trifluoromethyl)phenoxy]but-2-yn-1-amine hydrochloride has several scientific research applications:

    Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in drug discovery and development.

    Medicine: Its potential therapeutic properties are being explored for treating various diseases, including cancer and neurological disorders.

    Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, such as the production of agrochemicals and specialty materials.

Mechanism of Action

The mechanism of action of 4-[3-(Trifluoromethyl)phenoxy]but-2-yn-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Fluoxetine: An antidepressant with a similar trifluoromethylphenoxy structure.

    Travoprost: A prostaglandin analogue used to treat glaucoma, featuring a trifluoromethyl group.

    Pexidartinib: A kinase inhibitor with a trifluoromethylphenoxy moiety.

Uniqueness

4-[3-(Trifluoromethyl)phenoxy]but-2-yn-1-amine hydrochloride stands out due to its unique combination of a trifluoromethyl group and an alkyne moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[3-(trifluoromethyl)phenoxy]but-2-yn-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO.ClH/c12-11(13,14)9-4-3-5-10(8-9)16-7-2-1-6-15;/h3-5,8H,6-7,15H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADYHZNWOBSSDSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC#CCN)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.